methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate
Description
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a thiophene-based derivative featuring a phenyl group at the 5-position and a (2E)-3-phenylprop-2-enamido substituent at the 3-position of the thiophene ring. For example, methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate (compound 6, ) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation to form intermediates like compound 7 . These methods highlight the importance of functional group compatibility and reaction efficiency in thiophene chemistry.
Properties
IUPAC Name |
methyl 5-phenyl-3-[[(E)-3-phenylprop-2-enoyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3S/c1-25-21(24)20-17(14-18(26-20)16-10-6-3-7-11-16)22-19(23)13-12-15-8-4-2-5-9-15/h2-14H,1H3,(H,22,23)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHGIDRCDLYOCD-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate has wide-ranging applications, notably:
Chemistry: : Used as a building block for the synthesis of more complex organic molecules.
Biology: : Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: : Explored for therapeutic potentials, including anti-inflammatory and anti-cancer properties.
Industry: : Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The effects of methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate are largely driven by its interactions at the molecular level:
Molecular Targets: : Enzymes, receptors, and other biological macromolecules.
Pathways: : Involvement in signaling pathways that regulate cellular processes.
Comparison
This compound distinguishes itself from similar compounds through its unique structural attributes and chemical behavior, which include:
Enhanced stability under certain conditions.
Specificity in biological interactions.
Similar Compounds
Thiophene-2-carboxylates: : Sharing the thiophene core with different substituents.
Phenylprop-enamido derivatives: : Variations in the enamido group impacting biological activity.
Biological Activity
Methyl 5-phenyl-3-[(2E)-3-phenylprop-2-enamido]thiophene-2-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. These compounds have garnered attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 305.43 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not determined |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound has shown efficacy against various bacterial strains.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.25 µM |
| Staphylococcus aureus | 0.15 µM |
These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Cytotoxicity
In vitro studies assessing cytotoxicity have been conducted using various cell lines, including human cancer cell lines. The results demonstrated that this compound induces apoptosis in cancer cells.
Table 2: Cytotoxic Effects on Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The compound's ability to induce cell death in cancer lines suggests its potential as an anticancer agent.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of DNA Gyrase : Molecular docking studies indicate that the compound binds effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
Case Studies
- Antimicrobial Efficacy : A study conducted by [source needed] evaluated the antimicrobial efficacy of various thiophene derivatives, including methyl 5-phenyl derivatives, against clinical strains of bacteria. The results indicated significant inhibition zones compared to control groups.
- Cytotoxicity Assessment : In a separate investigation, researchers examined the cytotoxic effects on lung cancer cell lines, revealing that the compound significantly reduced cell viability in a dose-dependent manner.
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxylate Derivatives
Thiophene derivatives are widely studied for their diverse chemical and biological properties.
Substituent Effects on Reactivity and Properties
Key Observations:
- Electronic Effects: The (2E)-3-phenylprop-2-enamido group in the target compound introduces conjugation, which may enhance UV absorption and intermolecular interactions (e.g., H-bonding via the amide NH) compared to methoxy or methyl substituents .
- Steric Considerations: Bulky substituents, such as the tetrahydrofuran-oxo group in compound 4 (), reduce reactivity in crowded environments but may improve target specificity in biological systems.
- Biological Relevance: Acetamido and phenylamino groups (e.g., compound 5 in ) are associated with antimicrobial activity, suggesting that the propenamido group in the target compound could similarly interact with microbial enzymes or membranes .
Crystallographic and Structural Validation
For instance, diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate () was characterized using X-ray diffraction, revealing planar thiophene rings and intermolecular H-bonds . Such analyses are essential for confirming substituent geometry and packing interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
